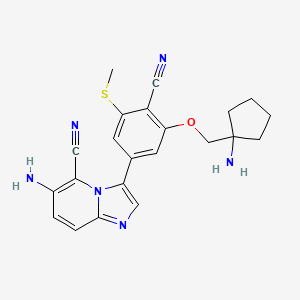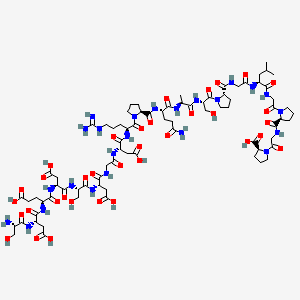
Mmp-9/10-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mmp-9/10-IN-1 is a potent dual inhibitor of matrix metalloproteinase-9 and matrix metalloproteinase-10. These enzymes are part of the matrix metalloproteinase family, which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. This compound has shown significant potential in inhibiting tumor growth and metastasis by reducing cell migration and proliferation .
Preparation Methods
The synthesis of Mmp-9/10-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Mmp-9/10-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Mmp-9/10-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of matrix metalloproteinases and their role in various biological processes. In biology, it is used to investigate the effects of matrix metalloproteinase inhibition on cell migration, proliferation, and invasion. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, cardiovascular diseases, and inflammatory conditions. In industry, it is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
Mmp-9/10-IN-1 exerts its effects by binding to the active sites of matrix metalloproteinase-9 and matrix metalloproteinase-10, thereby inhibiting their enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for tumor growth and metastasis. The molecular targets of this compound include the zinc-binding sites of the enzymes, and the pathways involved include the regulation of cell migration, proliferation, and angiogenesis .
Comparison with Similar Compounds
Mmp-9/10-IN-1 is unique in its dual inhibition of both matrix metalloproteinase-9 and matrix metalloproteinase-10. Similar compounds include batimastat and marimastat, which are also matrix metalloproteinase inhibitors but have different structures and specificities. Batimastat and marimastat primarily inhibit matrix metalloproteinase-1, matrix metalloproteinase-2, and matrix metalloproteinase-3, whereas this compound specifically targets matrix metalloproteinase-9 and matrix metalloproteinase-10. This specificity makes this compound a valuable tool for studying the distinct roles of these enzymes in various biological processes .
Properties
Molecular Formula |
C16H12ClN5O3 |
|---|---|
Molecular Weight |
357.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]benzamide |
InChI |
InChI=1S/C16H12ClN5O3/c17-10-3-7-11(8-4-10)18-13(23)9-1-5-12(6-2-9)19-14-20-15(24)22-16(25)21-14/h1-8H,(H,18,23)(H3,19,20,21,22,24,25) |
InChI Key |
ZBSYSVUTRUTSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)NC3=NC(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)

![(2R,3S,5R)-2-[6-[(3-chlorophenyl)methylamino]purin-9-yl]-5-[[[4-(trifluoromethyl)phenyl]methylamino]methyl]oxolane-3,4-diol](/img/structure/B12371475.png)


![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)




![1-[6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide;hydrate](/img/structure/B12371525.png)


